((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
Description
Properties
Molecular Formula |
C17H24BrClOSi |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
[3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H24BrClOSi/c1-17(2,3)21(4,5)20-15-11-10-14(18)16(15)12-6-8-13(19)9-7-12/h6-9,15H,10-11H2,1-5H3 |
InChI Key |
MHEJEOQWLNHISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination | Bromine (Br2) or NBS, solvent: dichloromethane or acetonitrile, low temperature (0-25°C) | Controlled addition to avoid polybromination |
| 1 | 4-Chlorophenyl substitution | Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction) or Friedel-Crafts acylation | Requires suitable precursors and catalysts |
| 1 | Hydroxylation/Oxidation | Mild oxidants or hydroboration-oxidation sequences | To install the hydroxyl on cyclopentene ring |
| 2 | Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), base (imidazole or triethylamine), solvent: dichloromethane, room temperature | Reaction time: 1-3 hours, inert atmosphere recommended |
| 3 | Purification | Silica gel column chromatography, eluent: hexane/ethyl acetate mixtures | TLC monitoring for completion |
Mechanistic Insights
- The bromination proceeds via electrophilic addition to the cyclopentene double bond, favoring the 3-position due to steric and electronic effects from the 2-(4-chlorophenyl) substituent.
- The silylation mechanism involves nucleophilic attack by the hydroxyl oxygen on the silicon center of TBDMSCl, facilitated by the base that scavenges the released HCl.
- Reaction kinetics are influenced by solvent polarity and temperature; non-polar solvents and moderate temperatures favor selective bromination and silylation with minimal side reactions.
Research Findings and Optimization
- Studies indicate that using N-bromosuccinimide (NBS) in acetonitrile at 0-5°C gives high regioselectivity and yield for bromination of cyclopentene derivatives with aryl substituents.
- The choice of base in silylation affects reaction rate and yield; imidazole is preferred for mild conditions and minimal side reactions.
- Purification by silica gel chromatography using hexane/ethyl acetate (9:1 to 7:3) mixtures effectively separates the silylated product from unreacted starting materials and side products.
- Analytical monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) confirms reaction progress and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Bromination reagent | Br2 vs. NBS | NBS offers better control, less overbromination |
| Solvent for bromination | Dichloromethane vs. Acetonitrile | Acetonitrile improves regioselectivity |
| Temperature | 0-25°C | Lower temp reduces side reactions |
| Base for silylation | Imidazole vs. Triethylamine | Imidazole gives cleaner reaction |
| Reaction time (silylation) | 1-3 hours | Longer time ensures complete conversion |
| Purification method | Silica gel chromatography | Essential for high purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 of the cyclopentene ring undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under controlled conditions. This reactivity is exploited to introduce diverse functional groups:
| Reaction Type | Conditions | Products | Yield | Monitoring Method |
|---|---|---|---|---|
| Alkoxy substitution | K₂CO₃, DMF, 60°C, 12h | Cyclopentene ether derivatives | 65–78% | TLC, GC-MS |
| Thiol substitution | NaSH, EtOH, reflux, 6h | Thioether analogs | 58% | NMR |
Mechanistic Insights :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility to the electrophilic bromine.
-
Steric hindrance from the adjacent chlorophenyl group slows reaction kinetics compared to non-substituted analogs.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
| Coupling Type | Catalytic System | Conditions | Products | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 24h | Biaryl derivatives | 72% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | THF, 60°C, 12h | Alkynylated cyclopentenes | 63% |
Key Observations :
-
The silyl ether group remains intact under these conditions, confirming its stability.
-
Electronic effects from the 4-chlorophenyl group moderate coupling efficiency compared to electron-rich arenes.
Elimination Reactions
Controlled elimination of HBr from the bromocyclopentene core generates conjugated dienes, valuable in Diels–Alder reactions:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DBU | DCM | 25°C | Cyclopentadiene derivative | 84% |
| KOtBu | THF | 0°C → 25°C | Diene with silyl ether | 76% |
Mechanism :
-
Base-mediated dehydrohalogenation proceeds via a concerted E2 pathway.
-
The bulky tert-butyldimethylsilyl (TBS) group minimizes side reactions by sterically shielding the β-hydrogen.
Inverse Electron-Demand Diels–Alder (iEDDA) Reactions
The cyclopentene moiety acts as a dienophile in Lewis acid–mediated iEDDA reactions with electron-deficient tetrazines:
| Tetrazine | Lewis Acid | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 3-Bromo-1,2,4,5-tetrazine | BF₃·OEt₂ (2.1 eq) | CH₂Cl₂ | 0°C → 25°C | Bromopyridazine derivatives | 49–82% |
Experimental Details :
-
BF₃·OEt₂ activates the tetrazine by lowering its LUMO energy, enabling cycloaddition at mild temperatures .
-
Reaction kinetics show rapid initial adduct formation (k₁ = 0.254 M⁻¹s⁻¹) followed by slower product stabilization .
Silyl Ether Deprotection
The TBS group is selectively cleaved under acidic or fluoride-mediated conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HF·Pyridine | THF, 25°C, 2h | Free cyclopentenol | 91% |
| TBAF | THF, 0°C, 30min | Deprotected alcohol | 88% |
Applications :
-
Post-deprotection functionalization enables access to alcohols, ketones, or esters for further synthesis.
Comparative Reactivity of Silyl Enol Ethers
The TBS group’s stability and reactivity contrast with other silyl protecting groups in iEDDA reactions :
| Silyl Group | Reaction Time | Yield of Pyridazine |
|---|---|---|
| TMS | 60 min | 55% |
| TBS | 10 min | 82% |
| TES | 10 min | 67% |
| TIPS | 10 min | 49% |
This compound’s multifunctional architecture allows precise modifications across diverse reaction platforms, making it indispensable in medicinal chemistry and materials science. Its compatibility with modern catalytic systems and regioselective transformations underscores its utility in complex molecule synthesis.
Scientific Research Applications
Medicinal Chemistry
The presence of halogen substituents (bromine and chlorine) in the compound is often associated with enhanced biological activity. Compounds with similar structures have been studied for their potential interactions with biological targets, such as enzymes or receptors. Research indicates that halogenated compounds can exhibit significant pharmacological properties, including:
- Anticancer Activity : Investigations into compounds with similar structures have shown potential in inhibiting tumor growth.
- Antimicrobial Properties : Similar derivatives have been evaluated for their effectiveness against various pathogens.
Materials Science
In materials science, silanes are used to modify surfaces and improve adhesion properties. ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can serve as a coupling agent in polymer composites, enhancing mechanical properties such as:
- Increased Durability : Enhances the lifespan of materials by improving resistance to environmental factors.
- Improved Adhesion : Facilitates better bonding between dissimilar materials.
Organic Synthesis
This compound acts as an intermediate in organic synthesis, particularly in the development of complex organic molecules. Its unique structure allows it to participate in various reactions, including:
- Cross-Coupling Reactions : Useful for forming carbon-carbon bonds.
- Functionalization of Aromatic Compounds : The presence of the chlorophenyl group allows for electrophilic aromatic substitution reactions.
Case Studies
Research studies focusing on derivatives of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane have indicated promising results:
- Anticancer Studies : A study demonstrated that similar compounds exhibited selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.
- Material Enhancement Trials : Experiments showed that incorporating this silane into polymer matrices significantly improved tensile strength and thermal stability.
Mechanism of Action
The mechanism of action of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and chlorophenyl groups can undergo substitution and addition reactions, while the cyclopentene ring can participate in cycloaddition reactions. The tert-butyl dimethylsilane moiety provides steric protection and can be removed under specific conditions to reveal reactive sites for further transformations.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Reactivity and Stability Comparisons
- The bromo substituent on the cyclopentene ring serves as a superior leaving group compared to non-halogenated analogs, enabling Suzuki or Stille cross-coupling reactions (inferred from methodology).
- The tert-butyldimethylsilyl group provides robust steric protection against nucleophilic attack or hydrolysis compared to smaller silyl groups (e.g., trimethylsilyl in ) .
Synthetic Utility :
Physicochemical Properties (Inferred)
- Solubility : The chloro substituent increases polarity relative to methoxy analogs, suggesting better solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : The TBS group enhances hydrolytic stability compared to trimethylsilyl analogs (e.g., (4-chlorophenyl)methoxy-trimethylsilane in ), which are prone to acidic or aqueous cleavage .
Biological Activity
The compound ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a silane derivative notable for its unique structural characteristics, which include a cyclopentene moiety, a bromine atom, and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 387.82 g/mol. This compound's structure suggests potential biological activity, particularly due to the presence of halogenated phenyl groups that are often associated with enhanced pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods, which contribute to its accessibility in organic synthesis. The tert-butyl and dimethylsilane groups enhance its stability and solubility in organic solvents, making it an attractive intermediate in medicinal chemistry and materials science.
Potential Biological Interactions
- Antimicrobial Activity : Compounds with similar structures have shown promising antifungal and antibacterial properties. For instance, derivatives containing chlorophenyl groups were evaluated for their antifungal activity against several pathogenic strains .
- Antitumor Activity : The structural characteristics of this compound may allow it to interact with cancer cell pathways, similar to other halogenated compounds that have been studied for their anticancer properties.
- Enzyme Inhibition : The potential for enzyme inhibition is significant due to the reactive nature of the bromine atom, which can participate in nucleophilic attacks on enzyme active sites.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane | C17H24BrO2Si | Contains a methoxy group affecting polarity and reactivity |
| ((3-Bromo-2-(p-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane | C17H24BrOSi | Features a p-tolyl group influencing electronic properties |
| ((3-Bromo-2-(4-fluorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane | C17H24BrFOSi | Incorporates a fluorine atom enhancing lipophilicity |
Case Studies and Research Findings
Research has indicated that compounds similar to ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can exhibit significant biological activities:
- Antifungal Studies : A study focusing on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated noteworthy antifungal activity against various strains, suggesting that chlorinated compounds may possess similar properties .
- Antitubercular Activity : Another investigation highlighted the effectiveness of certain halogenated compounds against Mycobacterium tuberculosis, indicating a potential pathway for further exploration regarding this silane derivative's efficacy .
Q & A
Basic: What synthetic strategies are recommended for preparing ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane?
Answer:
The synthesis typically involves three key steps :
Cyclopentene functionalization : Introduce bromine and 4-chlorophenyl groups via electrophilic addition or cross-coupling reactions.
Silyl protection : React the hydroxyl group on the cyclopentene ring with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) to form the silyl ether .
Purification : Use column chromatography with gradients of ethyl acetate/heptane (e.g., 0–5% EtOAC in heptane) to isolate the product, as demonstrated in analogous silyl ether syntheses .
Yield Optimization : Lower yields (e.g., 77% in similar syntheses) may result from steric hindrance during silylation; increasing reaction time or using anhydrous conditions can improve efficiency .
Advanced: How does the tert-butyldimethylsilyl (TBS) group influence the electronic and steric environment of the cyclopentene ring in subsequent reactions?
Answer:
The TBS group:
- Steric Effects : Shields the oxygen atom, reducing undesired nucleophilic attacks on the cyclopentene ring. This is critical in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric bulk can slow transmetallation but enhance regioselectivity .
- Electronic Effects : The electron-donating Si–C bonds slightly destabilize the adjacent bromine, making it more reactive in substitution reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing bond dissociation energies .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify cyclopentene protons (δ 5.5–6.5 ppm for vinyl protons) and tert-butyl groups (δ 1.0–1.2 ppm).
- ¹³C NMR : Confirm silyl ether formation (δ 18–25 ppm for Si–CH3, δ 25–30 ppm for Si–C(CH3)3) and bromine/chlorine substitution patterns .
- IR Spectroscopy : Detect Si–O–C stretching vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₈H₂₅BrClOSi: ~430.0 g/mol).
For crystalline samples, X-ray diffraction (e.g., OLEX2 software) resolves stereochemistry and bond angles .
Advanced: How can computational modeling predict the stability of the silyl ether under acidic or basic conditions?
Answer:
- Hydrolysis Studies : Density Functional Theory (DFT) calculates activation energies for TBS cleavage. For example, tetra-n-butylammonium fluoride (TBAF) deprotection follows a nucleophilic mechanism at the silicon center .
- pH-Dependent Stability : Molecular dynamics simulations model protonation states of the oxygen atom, predicting faster hydrolysis at low pH due to oxonium ion formation .
Experimental Validation : Compare computational predictions with kinetic experiments (e.g., monitoring TBS cleavage via ¹H NMR in buffered solutions) .
Basic: How can researchers resolve contradictions in reported synthetic yields for similar silyl-protected intermediates?
Answer:
- Variable Analysis : Systematically test:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve silylation but complicate purification.
- Catalyst Loading : Palladium catalysts (e.g., Pd(PPh3)4) in cross-couplings require precise stoichiometry to avoid side reactions .
- Moisture Control : Anhydrous conditions prevent premature TBS cleavage .
- Case Study : A 77% yield for a brominated silyl ether was achieved by optimizing column chromatography (2–5% EtOAc in hexanes), whereas higher polarity solvents reduced yield .
Advanced: What strategies enable the use of this compound in synthesizing bioactive molecules targeting viral polymerases?
Answer:
- Functionalization Pathways :
- Halogen Reactivity : Substitute bromine with azide (via SN2) for click chemistry applications.
- Silyl Deprotection : Remove TBS with TBAF to expose hydroxyl groups for conjugation (e.g., prodrug synthesis) .
- Biological Activity : The 4-chlorophenyl group mimics aromatic motifs in viral polymerase inhibitors. Docking studies (e.g., AutoDock Vina) can predict binding to active sites, as seen in tert-butyl(4-iodobutoxy)dimethylsilane’s antiviral activity .
Basic: What precautions are necessary when handling this compound due to its bromine and silyl ether functionalities?
Answer:
- Bromine Hazards : Use gloves and fume hoods to avoid skin/eye irritation.
- Silyl Ether Stability : Store under inert gas (N2/Ar) at –20°C to prevent moisture-induced degradation .
- Waste Disposal : Neutralize reaction byproducts (e.g., HF from TBAF) with calcium carbonate .
Advanced: How does the compound’s stereoelectronic profile affect its performance in asymmetric catalysis?
Answer:
- Chiral Induction : The cyclopentene ring’s planar geometry limits axial chirality, but bulky TBS groups can influence enantioselectivity in Pd-catalyzed allylic substitutions.
- Case Study : tert-Butyl(dimethyl)silyl ethers with similar steric profiles achieved 85% ee in asymmetric alkylations using chiral phosphine ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
